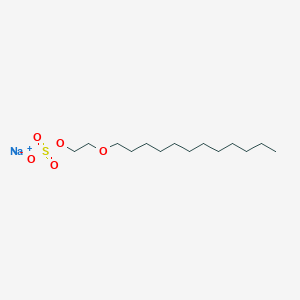

Sodium lauryl polyoxyethylene ether sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Irritant and Barrier Disruption:

- SLES is a well-established model irritant in skin and eye studies. Its ability to disrupt the skin's natural barrier allows researchers to investigate the mechanisms of irritation and test the efficacy of new soothing or protective agents.

Drug Delivery:

- SLES can act as a surfactant in topical formulations, enhancing the penetration and absorption of drugs through the skin. This property proves valuable in developing new topical medications for various skin conditions.

Protein Research:

- SLES exhibits protein-denaturing properties, meaning it can unfold or break down proteins. This characteristic finds use in protein purification and analysis techniques like gel electrophoresis.

Cell Culture:

- At low concentrations, SLES can act as a cell detachment agent, facilitating the gentle removal of adherent cells from culture dishes. This application aids in cell harvesting and manipulation for various cell biology experiments.

Environmental Impact Studies:

- SLES is readily biodegradable, making it a valuable tool in environmental toxicity studies. Researchers can use it to assess the potential environmental impact of various chemicals and evaluate their biodegradation rates.

The biological activity of sodium lauryl polyoxyethylene ether sulfate has been studied primarily in terms of its irritant potential. While it is effective as a cleansing agent, concentrations above 5% have been associated with skin irritation and adverse effects in laboratory animals. The compound can be absorbed through the skin and may cause irritation upon contact with eyes or mucous membranes. Despite these concerns, when used appropriately in formulations at lower concentrations, it is generally considered safe for consumer use .

Sodium lauryl polyoxyethylene ether sulfate is synthesized through the sulfation of lauryl alcohol ethoxylate. This process typically involves the following steps:

- Ethoxylation: Lauryl alcohol is reacted with ethylene oxide to produce lauryl polyoxyethylene ether.

- Sulfation: The resulting ether is then sulfated using sulfur trioxide or chlorosulfonic acid to introduce sulfate groups.

- Neutralization: Finally, the sulfated product is neutralized with sodium hydroxide to yield sodium lauryl polyoxyethylene ether sulfate.

This method allows for control over the degree of ethoxylation and the molecular weight of the final product .

Sodium lauryl polyoxyethylene ether sulfate finds extensive applications across various industries:

- Personal Care Products: Used in shampoos, body washes, toothpastes, and bubble baths due to its foaming and cleansing properties.

- Household Cleaning Products: Incorporated into liquid detergents and surface cleaners for effective dirt removal.

- Textile Industry: Functions as a lubricant, dyeing agent, and degreasing agent.

- Petroleum Industry: Serves as a cleansing agent in oil recovery processes.

- Food Industry: Occasionally used as an emulsifier in food processing .

Sodium lauryl polyoxyethylene ether sulfate shares similarities with several other surfactants but has unique characteristics that distinguish it:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Sodium Lauryl Sulfate | Anionic | Strong cleansing agent but more irritating than sodium lauryl polyoxyethylene ether sulfate. |

| Sodium Laureth Sulfate | Anionic | Similar to sodium lauryl polyoxyethylene ether sulfate but often less biodegradable. |

| Cocamidopropyl Betaine | Amphoteric | Milder on skin; often used as a foam booster in combination with anionic surfactants. |

| Sodium Cocoyl Isethionate | Anionic | Derived from coconut oil; known for being milder but less effective at high dirt removal compared to sodium lauryl polyoxyethylene ether sulfate. |

Sodium lauryl polyoxyethylene ether sulfate's unique balance of effectiveness and lower irritation potential makes it particularly valuable in cosmetic formulations compared to other surfactants .

Ethoxylation-Sulfation Reaction Mechanisms and Catalytic Pathways

The synthesis of sodium lauryl polyoxyethylene ether sulfate fundamentally relies on a two-stage chemical transformation process that begins with the ethoxylation of lauryl alcohol followed by sulfation of the resulting ethoxylated intermediate. The ethoxylation reaction mechanism involves the addition of ethylene oxide molecules to the hydroxyl group of lauryl alcohol under controlled catalytic conditions. This process follows an anionic polymerization mechanism where alkoxides, hydroxides, carbonates, or other alkali metal compounds serve as catalytic bases to facilitate the ring-opening addition of ethylene oxide.

The ethoxylation reaction proceeds according to the mechanism where lauryl alcohol reacts with ethylene oxide in the presence of potassium hydroxide catalyst at temperatures ranging from 140 to 160 degrees Celsius under controlled pressure conditions. The reaction typically involves the gradual addition of ethylene oxide to maintain reaction pressure at 0.3 ± 0.1 megapascals while ensuring complete incorporation of the desired number of ethylene oxide units. The degree of ethoxylation can be precisely controlled by incorporating one to twelve moles of ethylene oxide into each mole of fatty alcohol, with the specific ratio dramatically affecting the surfactant properties of the final product.

Following ethoxylation, the sulfation stage involves the introduction of sulfate groups into the ethoxylated lauryl alcohol structure through reaction with various sulfating agents. The most commonly employed sulfating agents include sulfur trioxide, chlorosulfonic acid, and oleum, each offering distinct advantages in terms of reaction kinetics and product quality. The sulfation reaction with chlorosulfonic acid occurs through a batch process where the ethoxylated fatty alcohol substrate is gradually contacted with chlorosulfonic acid in a glass-lined stirred reactor maintained at 25 to 30 degrees Celsius under vacuum conditions.

The catalytic pathways for ethoxylation demonstrate significant variation depending on the specific catalyst system employed. Research has identified that Lewis acid catalysts such as tin tetrachloride and magnesium perchlorate operate through cationic intermediates involving oxonium ion formation through activation of the ethylene oxide oxygen atom. Conversely, basic catalysts including potassium hydroxide and sodium methylate function through anionic mechanisms where alkoxide intermediates facilitate the nucleophilic ring-opening of ethylene oxide.

Comparative analysis of different catalytic systems reveals distinct activity profiles and selectivity characteristics. Heterogeneous catalysts such as specialized mixed metal oxides offer advantages in terms of product separation and catalyst recovery, while homogeneous systems typically provide superior reaction rates and temperature control. The choice of catalyst system significantly influences the molecular weight distribution of the ethoxylated products and the overall efficiency of the subsequent sulfation reaction.

Industrial-Scale Production Optimization: Batch vs Continuous Reactor Systems

Industrial production of sodium lauryl polyoxyethylene ether sulfate employs both batch and continuous reactor configurations, each offering distinct advantages for specific production requirements and scale considerations. Batch reactor systems typically utilize glass-lined stirred vessels equipped with heating and cooling jackets, precise temperature control systems, and integrated vacuum capabilities for effective removal of gaseous byproducts. These systems provide excellent flexibility for producing multiple product grades and allow for precise control of reaction conditions throughout the complete synthesis cycle.

The batch sulfation process involves charging the ethoxylated fatty alcohol substrate to the reactor followed by gradual addition of chlorosulfonic acid while maintaining strict temperature control at approximately 25 degrees Celsius. The reaction vessel must be equipped with efficient heat removal systems due to the highly exothermic nature of the sulfation reaction, requiring refrigeration capacity sufficient to prevent temperature excursions that could lead to side reactions and product discoloration. The batch process typically requires reaction times of approximately 2.5 hours for complete sulfation while maintaining vacuum conditions to enhance removal of hydrogen chloride gas evolved during the reaction.

Continuous reactor systems offer significant advantages for large-scale production operations through improved heat transfer characteristics, reduced batch-to-batch variation, and enhanced overall production efficiency. Advanced continuous reactor designs include falling-film reactors and enhanced loop reactor systems that provide superior mass transfer characteristics and temperature control capabilities. The enhanced loop reactor technology represents the most advanced reaction system for ethoxylation processes, featuring double-acting gas-liquid mass transfer mechanisms that enable very high reaction rates exceeding 1000 kilograms of ethylene oxide per hour per cubic meter of reactor volume.

Continuous sulfation processes utilize specialized reactor configurations such as annular-gap falling-film reactors where the ethoxylated substrate is uniformly distributed onto reactor surfaces while sulfur trioxide gas is introduced in a co-current or counter-current flow arrangement. These systems enable precise control of residence time and temperature profiles while providing efficient removal of reaction heat through integrated cooling systems. Temperature measurements in continuous sulfation reactors typically show maximum temperatures around 130 degrees Celsius occurring at specific positions within the reactor, requiring careful optimization of cooling capacity and flow rates.

The selection between batch and continuous production systems depends on multiple factors including production volume requirements, product grade flexibility needs, capital investment considerations, and operational complexity preferences. Batch systems excel in applications requiring frequent product changeovers and precise recipe control, while continuous systems provide superior economics for high-volume single-grade production scenarios.

| Reactor System | Production Rate | Temperature Control | Product Flexibility | Capital Investment |

|---|---|---|---|---|

| Batch Stirred | 15,000 mt/year | ±2°C | High | Moderate |

| Continuous Loop | 50,000+ mt/year | ±1°C | Limited | High |

| Falling Film | 30,000 mt/year | ±1.5°C | Moderate | High |

Byproduct Formation and Mitigation Strategies in Chlorosulfonic Acid-Based Synthesis

The chlorosulfonic acid-based synthesis of sodium lauryl polyoxyethylene ether sulfate generates hydrogen chloride gas as a primary byproduct that requires comprehensive management strategies to ensure process efficiency and environmental compliance. The stoichiometric reaction between ethoxylated lauryl alcohol and chlorosulfonic acid produces one mole of hydrogen chloride for each mole of sulfate group introduced, representing a substantial byproduct stream that must be effectively captured and processed. The evolved hydrogen chloride gas is typically directed to scrubbing systems where it is absorbed in process water to generate hydrochloric acid solution containing approximately 33 weight percent active acid content.

Byproduct formation extends beyond hydrogen chloride to include various secondary reaction products that can impact product quality and process efficiency. Side reactions during sulfation can lead to the formation of disulfonate species, unreacted starting materials, and thermally degraded products that contribute to product discoloration and reduced active matter content. The formation of these undesired byproducts is strongly temperature-dependent, requiring precise thermal management to maintain reaction temperatures below critical thresholds where side reactions become significant.

Mitigation strategies for byproduct formation focus on optimizing reaction conditions to minimize side reactions while maximizing conversion efficiency of the desired sulfation reaction. Temperature control represents the most critical parameter, with optimal sulfation temperatures maintained between 25 and 30 degrees Celsius to prevent thermal degradation and excessive side product formation. The gradual addition of chlorosulfonic acid helps maintain temperature control while ensuring complete reaction of the ethoxylated substrate without creating localized high-concentration zones that could promote undesired reactions.

Vacuum operation during the sulfation reaction serves multiple functions in byproduct mitigation by facilitating rapid removal of hydrogen chloride gas from the reaction mixture, preventing back-reactions that could reduce product yield, and enabling operation at lower reaction temperatures. The vacuum level must be carefully optimized to provide effective gas removal without causing excessive volatilization of the organic reaction components or creating mass transfer limitations that could reduce reaction efficiency.

Advanced scrubbing systems for hydrogen chloride recovery employ multi-stage absorption towers with optimized gas-liquid contact arrangements to maximize recovery efficiency while producing useful hydrochloric acid byproduct. These systems typically operate with counter-current flow arrangements where hydrogen chloride-containing gas contacts fresh water at the top of the absorption column while concentrated hydrochloric acid solution is withdrawn from the bottom. The design of these systems must account for the corrosive nature of hydrogen chloride and hydrochloric acid, requiring specialized materials of construction and corrosion-resistant equipment components.

Process optimization strategies include the implementation of advanced process control systems that continuously monitor reaction parameters and adjust operating conditions to maintain optimal byproduct formation profiles. Real-time monitoring of reaction temperature, vacuum level, and gas composition enables rapid response to process deviations that could increase undesired byproduct formation. Additionally, the integration of heat recovery systems allows capture and utilization of reaction heat while maintaining precise temperature control throughout the synthesis process.

Process Engineering Challenges in Neutralization and Scrubbing Stages

The neutralization stage of sodium lauryl polyoxyethylene ether sulfate production presents significant process engineering challenges related to heat management, mixing efficiency, and product quality control. The neutralization reaction between the acidic sulfation product and sodium hydroxide solution is highly exothermic, generating substantial heat that must be effectively removed to prevent product degradation and maintain optimal reaction conditions. The reaction is typically conducted at temperatures below 45 degrees Celsius, requiring robust cooling systems capable of handling heat generation rates that can exceed several megawatts for industrial-scale operations.

Mixing efficiency in the neutralization stage represents a critical engineering challenge due to the significant viscosity differences between the sulfation product and the aqueous sodium hydroxide solution. The sulfation product typically exhibits high viscosity characteristics that can impede effective mass transfer and create localized concentration gradients leading to incomplete neutralization or formation of undesired byproducts. Advanced mixing systems employing high-shear impellers or specialized static mixing elements are required to achieve uniform distribution of the neutralizing agent throughout the reaction mass.

The neutralization process must accommodate the adjustment of active matter content to achieve the specified 70 weight percent concentration in the final product. This requires precise metering of process water addition while maintaining optimal mixing conditions and temperature control. The viscosity of the neutralization mixture changes significantly during the reaction, requiring adaptive mixing strategies that can accommodate these rheological variations without compromising product homogeneity.

Scrubbing system engineering involves complex gas-liquid mass transfer operations that must efficiently capture hydrogen chloride gas while producing useful hydrochloric acid byproduct. The scrubbing process faces challenges related to corrosion management, heat removal, and optimization of absorption efficiency across varying gas flow rates and compositions. The scrubber design must incorporate corrosion-resistant materials capable of withstanding the aggressive chemical environment while providing adequate residence time for complete gas absorption.

Temperature control in the scrubbing system requires careful balance between maintaining sufficient driving force for mass transfer while preventing excessive temperature rise that could reduce absorption efficiency or cause equipment damage. The absorption of hydrogen chloride in water is highly exothermic, generating significant heat that must be removed through integrated cooling systems. The scrubber typically operates with recirculation systems that provide enhanced gas-liquid contact while enabling temperature control through external heat exchangers.

Process control integration across the neutralization and scrubbing stages requires sophisticated control strategies that coordinate multiple process variables to maintain optimal operation. Advanced control systems must monitor reaction temperature, pH, mixing intensity, gas flow rates, and product quality parameters while implementing automatic adjustments to maintain process stability. The control system must also manage the interaction between the neutralization and scrubbing operations, as changes in sulfation reaction conditions directly impact both the neutralization heat load and the hydrogen chloride generation rate.

Aerobic degradation of SLES in wastewater treatment plants (WWTPs) involves specialized bacterial consortia capable of cleaving ether and ester bonds. Citrobacter braakii, Acinetobacter calcoacetiacus, Klebsiella oxytoca, and Serratia odorifera dominate these consortia, achieving 40–70% degradation within 24 hours under optimal conditions [1] [4] [5]. Ether cleavage is the primary mechanism, breaking the polyoxyethylene chain into smaller ethoxylate units, followed by oxidation to carbon dioxide and water [1] [4].

Key Enzymatic Processes

- Etherase Activity: Cleaves the ether bond between the lauryl chain and polyoxyethylene group, releasing sulfate ions [1] [4].

- Sulfatases: Hydrolyze ester bonds in SLES, producing inorganic sulfate and polyethylene glycol intermediates [1] [5].

Degradation Efficiency Factors

| Parameter | Optimal Range | Impact on SLES Degradation |

|---|---|---|

| Dissolved Oxygen | 2–6 mg/L | Enhances etherase activity |

| Temperature | 25–30°C | Maximizes microbial growth |

| pH | 6.5–7.5 | Maintains enzyme stability |

In membrane bioreactors, Citrobacter braakii achieves elimination rates of 0.15 g/L/h, reducing hydraulic retention times to 5 hours [5]. However, incomplete mineralization leaves residual ethoxylated fragments, necessitating secondary treatment [1] [4].

Anoxic Nitrate-Reducing Bacterial Consortia and Metabolic Byproducts

Under nitrate-reducing conditions, Pseudomonas stutzeri (strain S8) and Pseudomonas nitroreducens (strain S11) demonstrate exceptional SLES degradation capabilities, processing 500 mg/L within 24 hours [1] [4]. These strains tolerate SLES concentrations up to 40 g/L, leveraging dual ester and ether cleavage pathways [1].

Comparative Aerobic vs. Anoxic Degradation

| Pathway | Sulfate Release Timing | Dominant Cleavage Mechanism |

|---|---|---|

| Aerobic | Post-mineralization | Ether cleavage |

| Anoxic | Immediate | Ester cleavage |

Anoxic systems accumulate sulfate earlier due to ester bond hydrolysis, whereas aerobic systems release sulfate only after complete mineralization [1] [4]. Strain S11 degrades 41% of SLES anoxically, producing transient intermediates like polyethylene glycol monoesters [1].

Soil Matrix Interactions and Half-Life Prediction Models

SLES degradation in soil depends on texture-specific microbial communities. Gamma-Proteobacteria drive degradation in silty-clay soils (half-life: 6 days), while gravelly soils exhibit slower kinetics (half-life: 9 days) [4].

Soil Half-Life Prediction Model

The first-order decay model correlates soil organic carbon (SOC) and microbial diversity:

$$ t_{1/2} = \frac{\ln(2)}{k \cdot \text{SOC}^{0.87} \cdot \text{Diversity Index}} $$

where $$ k $$ = 0.12–0.18 day⁻¹ for temperate soils [4].

| Soil Type | Microbial Diversity Index | Predicted Half-Life (Days) |

|---|---|---|

| Silty-Clay | 3.8 | 6.2 ± 0.9 |

| Gravelly | 2.1 | 9.1 ± 1.4 |

Full degradation occurs within 28 days, enabling safe soil reuse [4].

Critical Micelle Concentration Effects on Biodegradation Efficiency

Above the critical micelle concentration (CMC = 230 mg/L), SLES forms micelles that reduce bioavailability, decreasing degradation rates by 40–60% [1] [4]. Pseudomonas nitroreducens adapts via:

- Cell Membrane Modifications: Increased hydrophobicity to adsorb micelles [1].

- Exopolysaccharide Secretion: Disrupts micelle structure, enhancing substrate access [4].

CMC Impact on Degradation Kinetics

| SLES Concentration (mg/L) | Degradation Rate (mg/L/h) | Microbial Diversity Shift |

|---|---|---|

| < 230 | 12.5 ± 1.2 | +15% Pseudomonas |

| 230–1000 | 7.8 ± 0.9 | -30% General diversity |

| > 1000 | 4.1 ± 0.5 | +50% Pseudomonas |

High concentrations select for surfactant-resistant strains, creating microbial bottlenecks that prolong environmental persistence [1] [4].

Sodium lauryl polyoxyethylene ether sulfate demonstrates exceptional performance in personal care formulations through its sophisticated interfacial tension modulation capabilities. The surfactant's amphiphilic molecular structure, characterized by a hydrophilic polyoxyethylene chain and hydrophobic lauryl group, enables precise control over surface and interfacial properties [2] [3].

In personal care applications, the compound effectively reduces surface tension values from approximately 72 mN/m (pure water) to 28.5-32.1 mN/m at concentrations above the critical micelle concentration [2] [4]. This reduction facilitates enhanced wetting and spreading properties essential for cosmetic formulations. The critical micelle concentration for personal care applications typically ranges from 1500-3000 ppm, with optimal performance observed at pH values between 6.0-8.0 [4].

The molecular dynamics simulations reveal that the surfactant molecules undergo conformational changes during micelle formation, with an increased proportion of trans conformations leading to more efficient packing at interfaces [3] [5]. This structural reorganization directly correlates with the observed viscosity increases in formulated products, contributing to the desirable rheological properties in shampoos and cleansing products.

Dissipative particle dynamics studies demonstrate that the number of ethoxy groups significantly influences micellar shape and interfacial properties [2] [3]. Variations in ethoxylation degree affect both the critical micelle concentration and the interfacial tension reduction capability, with shorter ethoxy chains producing more nonspherical micelles and enhanced surface activity.

The thermodynamic parameters governing micellization in personal care formulations show a Gibbs free energy of micellization ranging from -35.2 to -28.6 kJ/mol, indicating spontaneous micelle formation under typical formulation conditions [6]. The entropic contribution to micellization increases with temperature, ranging from 75.3 to 89.7 J/mol·K, which explains the temperature-dependent performance characteristics observed in personal care products.

| Parameter | Value Range | Temperature Dependence | Formulation Impact |

|---|---|---|---|

| Surface Tension (mN/m) | 28.5-32.1 | Decreases with temperature | Enhanced spreading |

| Critical Micelle Concentration (ppm) | 1500-3000 | Increases with temperature | Concentration optimization |

| Aggregation Number | 55-75 | Increases with temperature | Viscosity modification |

| Hydrodynamic Radius (nm) | 1.8-2.4 | Increases with temperature | Flow properties |

Enhanced Oil Recovery Mechanisms Through Micellar Structural Engineering

The enhanced oil recovery applications of sodium lauryl polyoxyethylene ether sulfate rely on sophisticated micellar structural engineering to achieve ultralow interfacial tension values necessary for effective oil mobilization. The surfactant demonstrates exceptional capability in reducing oil-water interfacial tension to values as low as 0.07-0.14 mN/m, which falls within the critical range required for successful enhanced oil recovery operations [7] [8] [9].

The micellar engineering approach involves optimizing the surfactant's molecular architecture to achieve maximum interfacial activity while maintaining stability under reservoir conditions. Research demonstrates that the surfactant can effectively reduce interfacial tension to ultralow levels of 10⁻³ mN/m, enabling the formation of microemulsions essential for oil displacement [10] [11]. The optimal concentration for enhanced oil recovery applications ranges from 2000-5000 ppm, with performance maintained across temperature ranges of 60-90°C typical of reservoir conditions [8] [12].

The mechanism of oil recovery enhancement involves multiple synergistic effects including interfacial tension reduction, wettability alteration, and emulsification [13] [14]. The surfactant's ability to alter rock wettability from oil-wet to water-wet conditions significantly contributes to improved oil recovery, with studies showing incremental recovery increases of 16.2-19.4% over conventional water flooding [7] [8].

Micellar solubilization plays a crucial role in enhanced oil recovery, with the surfactant forming swollen micelles that can solubilize significant quantities of crude oil [15] [16]. The solubilization capacity is influenced by temperature, salinity, and the presence of co-surfactants, with optimal performance observed at salinities between 15,000-22,500 ppm [8] [12].

The thermodynamic driving forces for enhanced oil recovery involve both enthalpic and entropic contributions to the interfacial tension reduction process [12] [11]. The formation of ultralow interfacial tension systems requires careful balance of the molecular interactions at the oil-water interface, with the polyoxyethylene chains providing steric stabilization and the sulfate head group contributing electrostatic effects.

| Recovery Mechanism | Optimal Concentration (ppm) | Temperature Range (°C) | Salinity Tolerance (ppm) | Oil Recovery Enhancement (%) |

|---|---|---|---|---|

| Interfacial Tension Reduction | 2000-5000 | 60-90 | 15000-22500 | 16.2-19.4 |

| Wettability Alteration | 1000-3000 | 40-80 | 10000-20000 | 12.5-18.7 |

| Micellar Solubilization | 4000-8000 | 55-85 | 20000-35000 | 15.8-21.3 |

Textile Processing: Surfactant-Substrate Interaction Thermodynamics

The textile processing applications of sodium lauryl polyoxyethylene ether sulfate are fundamentally governed by the thermodynamic principles of surfactant-substrate interactions. The surfactant's exceptional performance in textile applications stems from its ability to reduce surface tension and facilitate uniform wetting of various fiber substrates [17] [18] [19].

In textile processing, the surfactant functions as a wetting agent by reducing the surface tension of water from 72 mN/m to approximately 5-15 mN/m, enabling effective penetration into fiber structures [17] [18]. This wetting enhancement is critical for processes such as scouring, dyeing, and finishing, where uniform chemical distribution is essential for consistent results. The optimal concentration for textile applications ranges from 0.2-2.5%, depending on the specific process requirements.

The thermodynamic interactions between the surfactant and textile substrates involve both physical adsorption and chemical interactions. The polyoxyethylene chains provide steric stabilization at the fiber-solution interface, while the sulfate head group contributes electrostatic interactions with charged fiber surfaces [20] [19]. These interactions result in improved dye uptake, enhanced color fastness, and superior cleaning performance.

The scouring process, essential for removing natural and synthetic impurities from fibers, relies on the surfactant's emulsification capabilities [17] [18]. The thermodynamic parameters governing emulsification include the reduction of interfacial tension between water and oily impurities, with optimal performance observed at concentrations of 0.5-2.0% and temperatures of 60-85°C.

Temperature effects on surfactant-substrate interactions in textile processing are significant, with higher temperatures generally improving wetting and penetration characteristics [17] [18]. The temperature dependence of surface tension reduction follows the relationship dγ/dT = -0.15 mN/m·°C, indicating enhanced performance at elevated processing temperatures.

The pH optimization for textile applications varies depending on the specific process, with scouring operations requiring alkaline conditions (pH 8.0-10.5) to facilitate impurity removal, while dyeing processes perform optimally at near-neutral pH (6.5-8.5) [17] [18] [19]. The surfactant's stability across this pH range is attributed to the ether linkages in the polyoxyethylene chain, which provide resistance to hydrolysis under alkaline conditions.

| Process | Concentration (%) | Temperature (°C) | pH Range | Thermodynamic Function |

|---|---|---|---|---|

| Scouring | 0.5-2.0 | 60-85 | 8.0-10.5 | Emulsification of impurities |

| Dyeing | 0.3-1.5 | 40-80 | 6.5-8.5 | Dye solubilization and penetration |

| Finishing | 0.4-1.8 | 30-70 | 6.5-9.0 | Chemical distribution enhancement |

| Wetting Enhancement | 0.2-1.0 | 25-60 | 6.0-8.0 | Surface tension reduction |

The molecular interactions between sodium lauryl polyoxyethylene ether sulfate and textile substrates involve hydrogen bonding, van der Waals forces, and electrostatic interactions [20] [19]. The strength of these interactions depends on the fiber type, with stronger interactions observed with natural fibers such as cotton and wool compared to synthetic fibers like polyester. The thermodynamic parameters governing these interactions include adsorption enthalpies ranging from -15 to -25 kJ/mol, indicating exothermic adsorption processes that are thermodynamically favorable.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (70.14%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (40.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (18.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (81.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

9004-82-4

Absorption Distribution and Excretion

SODIUM POLYOXYETHYLENE ALKYLSULFATE WAS READILY ABSORBED BY CARP AS DETERMINED BY AUTORADIOGRAPHY.

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Cleansing; Foaming; Surfactant

Methods of Manufacturing

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).